molecular formula C19H21NO2 B5814429 N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide

N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide

Cat. No. B5814429
M. Wt: 295.4 g/mol
InChI Key: DGCVDIUTLQKERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, as well as the activation of immune cells, such as macrophages and natural killer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that tumors need to grow and spread.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well-documented. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to improve its anti-tumor activity.

Synthesis Methods

N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,4,5-trichlorophenylacetic acid with 3-dimethylaminopropylamine. This reaction produces the intermediate 2,4,5-trichlorophenylacetamide, which is then cyclized using phosphorus oxychloride to form this compound.

Scientific Research Applications

N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-19(2,3)20-18(21)17-13-9-5-7-11-15(13)22-16-12-8-6-10-14(16)17/h5-12,17H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCVDIUTLQKERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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